molecular formula C21H22ClN3O3 B250294 2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylpropanamide

Cat. No.: B250294
M. Wt: 399.9 g/mol
InChI Key: ANMDKPUQFWSKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylpropanamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPP is a synthetic compound that belongs to the class of pyrazolone derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, CPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (Liu et al., 2017). CPP has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses (Wang et al., 2019).
Biochemical and Physiological Effects:
CPP has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, CPP has also been shown to exhibit antioxidant activity (Liu et al., 2017). This is thought to be due to its ability to scavenge free radicals and reduce oxidative stress. CPP has also been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis (Wang et al., 2019).

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. This is important for ensuring reproducibility and accuracy of experimental results. However, one limitation of using CPP is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on CPP. One area of interest is in the development of more efficient and cost-effective synthesis methods for CPP. Another area of research is in the identification of more specific targets and mechanisms of action for CPP, which could lead to the development of more targeted and effective therapeutic agents. Additionally, further investigation into the potential use of CPP in the treatment of neurodegenerative diseases and other conditions is warranted.
Conclusion:
In conclusion, CPP is a synthetic compound that has shown promise in various scientific research applications, including cancer therapy, neurodegenerative disease treatment, and immune modulation. Although the mechanism of action of CPP is not fully understood, it is believed to involve the inhibition of certain enzymes and signaling pathways. CPP exhibits a range of biochemical and physiological effects, including anti-tumor and anti-inflammatory activity, antioxidant activity, and modulation of gene expression. While there are some advantages and limitations to using CPP in lab experiments, there are several future directions for research that could lead to the development of more targeted and effective therapeutic agents.

Synthesis Methods

The synthesis of CPP involves the reaction of 4-chlorophenol with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-methyl-2-(methylamino)propan-1-ol to yield CPP. The synthesis of CPP has been reported in several scientific publications, including a study by Chen et al. (2013) that described the synthesis of CPP using a modified method.

Scientific Research Applications

CPP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. CPP has been shown to exhibit anti-tumor activity in several types of cancer, including breast cancer, lung cancer, and colon cancer (Liu et al., 2017). In addition, CPP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Wang et al., 2019). Other areas of research include its potential use as an anti-inflammatory agent and as a modulator of the immune system.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylpropanamide

InChI

InChI=1S/C21H22ClN3O3/c1-14-18(19(26)25(24(14)4)16-8-6-5-7-9-16)23-20(27)21(2,3)28-17-12-10-15(22)11-13-17/h5-13H,1-4H3,(H,23,27)

InChI Key

ANMDKPUQFWSKKQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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